![molecular formula C22H31N3O4S B2892092 N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 1235256-76-4](/img/structure/B2892092.png)
N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide
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Description
N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C22H31N3O4S and its molecular weight is 433.57. The purity is usually 95%.
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Scientific Research Applications
Anticancer Agents
Piperidine derivatives are utilized as anticancer agents due to their ability to interfere with various biological pathways involved in cancer cell proliferation and survival .
Antiviral and Antimicrobial Agents
These compounds have shown effectiveness against a range of viral and microbial pathogens, offering potential use in treating infectious diseases .
Antimalarial Agents
Some piperidine derivatives have been found to possess antimalarial properties, making them candidates for malaria treatment research .
Analgesic and Anti-inflammatory Agents
Due to their modulatory effects on pain perception and inflammation, piperidine derivatives can be developed as analgesics and anti-inflammatory drugs .
Anti-Alzheimer’s Disease Therapy
Piperidine derivatives are being explored for their potential in treating Alzheimer’s disease by targeting key processes in the disease’s pathology .
Antipsychotic Agents
These compounds may also serve as antipsychotic agents, providing new avenues for treating psychiatric disorders .
properties
IUPAC Name |
N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O4S/c1-16-13-20(17(2)29-16)15-25-11-9-18(10-12-25)14-23-22(26)19-5-7-21(8-6-19)30(27,28)24(3)4/h5-8,13,18H,9-12,14-15H2,1-4H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDIROCFVZSBRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CN2CCC(CC2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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